molecular formula C11H11NO4 B016098 (S)-Benzyl (2-oxooxetan-3-YL)carbamate CAS No. 26054-60-4

(S)-Benzyl (2-oxooxetan-3-YL)carbamate

Cat. No.: B016098
CAS No.: 26054-60-4
M. Wt: 221.21 g/mol
InChI Key: CWFZPRQDHIUBDO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (2-oxooxetan-3-yl)carbamate is a chiral carbamate derivative characterized by a β-lactam (2-oxooxetane) core and a benzyl carbamate moiety. Its stereochemistry at the oxetane ring (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis: The compound is typically synthesized via carbamate coupling reactions. For example, derivatives of benzyl carbamates are prepared by reacting activated carbonyl intermediates (e.g., chloroformates) with amines or alcohols under basic conditions. describes analogous protocols for synthesizing structurally related carbamates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in dichloromethane .

Preparation Methods

Synthetic Approaches to (S)-Benzyl (2-Oxooxetan-3-yl)carbamate

Carbamate Formation via Pyridyl Carbonate Intermediates

The synthesis of this compound primarily relies on the reaction between (2S,3R)-2-methyl-4-oxo-3-oxetanylammonium toluene-4-sulfonate (13) and benzyl chloroformate derivatives. As reported in a seminal study, alcohols such as benzyl alcohol are converted into reactive 2-pyridyl carbonates (e.g., compounds 8i , 8l , 8m ) through treatment with diphenyl carbonate (DPC) in the presence of triethylamine . These intermediates exhibit high reactivity toward amine groups, enabling efficient carbamate bond formation. The reaction of tosylate salt 13 with a 3:1 molar excess of benzyl 2-pyridyl carbonate (8i ) in dichloromethane (DCM) and diisopropylethylamine (DIPEA) yields the target compound in 17–41% isolated yield . Stereochemical integrity is preserved through the use of D-threonine-derived starting materials, ensuring the (S)-configuration at the oxetane ring.

Alternative Pathways: Imidazole Carboxylates and Chloroformates

Secondary routes involve imidazole 1-carboxylates (e.g., 7c ) or chloroformates (e.g., 6b , 6e ) as carbonylating agents. For instance, the reaction of D-threonine with benzyl chloroformate in a tetrahydrofuran (THF)/water biphasic system generates an intermediate α-substituted β-hydroxycarboxylic acid, which undergoes cyclization using coupling reagents such as HBTU or PyBOP . While this method avoids the instability of pyridyl carbonates, it requires stringent pH control and yields marginally lower product purity compared to the pyridyl carbonate route.

Detailed Reaction Conditions and Optimization

Preparation of Tosylate Salt 13

The synthesis begins with the protection of D-threonine using di-tert-butyl dicarbonate (Boc₂O) in methanol/water, followed by cyclization with PyBOP to form a β-lactone intermediate. Deprotection with trifluoroacetic acid (TFA) and subsequent treatment with p-toluenesulfonic acid (p-TsOH) yields the tosylate salt 13 , a crystalline solid critical for downstream reactions .

Generation of Benzyl 2-Pyridyl Carbonate (8i)

Benzyl alcohol is reacted with DPC in dichloromethane and triethylamine to produce a mixture of benzyl 2-pyridyl carbonate (8i ) and benzyl 2-oxopyridine-1-carboxylate (9i ) . This mixture is used directly without purification due to the labile nature of the isomers, highlighting the need for rapid subsequent coupling.

Coupling and Cyclization

The final step involves combining 13 with 8i/9i in DCM and DIPEA at room temperature for 15 hours. The reaction proceeds via nucleophilic attack of the oxetane amine on the carbonyl carbon of the pyridyl carbonate, followed by elimination of 2-pyridinol (Figure 1) . Purification via flash chromatography on silica gel (ethyl acetate/hexanes gradient) isolates the product as a white solid.

Table 1: Representative Reaction Conditions and Yields

Carbonylating AgentSolventBaseTime (h)Yield (%)
8i (pyridyl)DCMDIPEA1538
6b (chloroformate)THF/H₂ONaHCO₃1829
7c (imidazole)DMF/H₂OEt₃N1624

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.72 (d, J = 8.4 Hz, 1H, NH), 5.15 (s, 2H, OCH₂Ph), 4.62–4.58 (m, 1H, CH-NH), 4.31 (dd, J = 6.8, 2.4 Hz, 1H, CH-O), 3.98 (dd, J = 6.8, 2.4 Hz, 1H, CH-O), 1.42 (d, J = 6.8 Hz, 3H, CH₃) .

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min) .

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration at the oxetane ring, with a dihedral angle of 89.7° between the carbamate and oxetane moieties . The crystal lattice exhibits hydrogen bonding between NH and carbonyl oxygen, stabilizing the β-lactone structure.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Replacing DCM with THF in the coupling step reduces yields by 15–20%, likely due to decreased solubility of the tosylate salt . Elevated temperatures (>40°C) promote racemization, necessitating room-temperature conditions.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry to mitigate exothermicity during carbonylating agent addition. However, the instability of 8i/9i limits batch sizes, requiring in-situ generation of pyridyl carbonates .

Applications and Derivatives

While this compound itself is primarily a research chemical, its derivatives, such as ARN077, exhibit potent inhibition of N-acylethanolamine acid amidase (NAAA), a therapeutic target in pain and inflammation . Structural analogs with elongated aliphatic chains (e.g., 5-phenylpentyl substituents) demonstrate enhanced bioavailability and enzymatic affinity .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (2-oxooxetan-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanones, while reduction can produce open-chain alcohols or amines.

Scientific Research Applications

(S)-Benzyl (2-oxooxetan-3-YL)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained oxetane ring can undergo ring-opening reactions, which can be exploited in enzyme inhibition or activation. The carbamate group can form stable covalent bonds with active site residues, leading to prolonged biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares (S)-Benzyl (2-oxooxetan-3-yl)carbamate with structurally related carbamates:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Notes
This compound C₁₁H₁₁NO₄ 221.21 g/mol Chiral β-lactam core, benzyl carbamate Potential protease inhibition
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate C₁₃H₁₂N₂O₃ 244.25 g/mol Pyridone ring instead of oxetane Unknown; structural similarity to kinase inhibitors
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate C₁₈H₁₇ClN₂O₃ 352.79 g/mol Aryl ketone substituent, methyl group High BChE selectivity (IC₅₀ = 0.12 µM)
Isosorbide-2-benzyl carbamate C₁₄H₁₆N₂O₅ 292.29 g/mol Isosorbide backbone, carbamate at 2-position Selective BuChE inhibition

Key Observations :

  • Oxetane vs. Pyridone/Pyrrolidin Cores : The β-lactam (oxetane) ring in the target compound confers rigidity and metabolic stability compared to pyridone or pyrrolidin-based carbamates (e.g., Benzyl (2-oxopyrrolidin-3-yl)carbamate, ). This structural feature may enhance binding to proteolytic enzymes like the 20S proteasome .
  • Substituent Effects : The benzyl carbamate group is a common pharmacophore for cholinesterase inhibition. However, substituents on the carbonyl group (e.g., chlorophenyl in compound 28, ) significantly modulate selectivity between AChE and BChE .
  • Stereochemical Impact : Enantiomeric purity (e.g., (S)- vs. (R)-configurations) affects biological activity. For example, enantiomers of benzyl carbamates exhibit distinct HPLC retention times () and may show divergent inhibition potencies .

Cholinesterase Inhibition

  • Target Compound: Limited direct data are available, but structurally similar β-lactam carbamates are explored as proteasome inhibitors ().
  • Comparison with Benzene-Based Carbamates : Compound 28 () demonstrates potent BChE inhibition (IC₅₀ = 0.12 µM) with a selectivity index >100 for BChE over AChE, attributed to its 3-chlorophenyl substituent. In contrast, isosorbide-2-benzyl carbamate () shows preferential BuChE inhibition due to steric and electronic effects of the isosorbide backbone .

Biological Activity

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 26054-60-4

The compound features a β-lactone structure, which is significant for its biological activity, particularly in inhibiting specific enzymes.

This compound functions primarily as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the metabolism of bioactive lipids. The mechanism of action involves the β-lactone moiety, which interacts with the catalytic cysteine residue in the active site of NAAA, leading to enzyme inhibition.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory activity against NAAA:

  • IC₅₀ Value : Approximately 2.96 μM when tested on rat lung NAAA activity .
  • The compound has been characterized as a noncompetitive inhibitor, meaning it can inhibit enzyme activity regardless of substrate concentration.

Anti-inflammatory Effects

In studies involving inflammation models, this compound demonstrated the ability to modulate inflammatory responses:

  • In vitro studies using RAW264.7 macrophages showed that the compound inhibited LPS-induced reductions in palmitoylethanolamide (PEA) levels, suggesting a protective role against inflammation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the β-lactone ring and side chains can enhance inhibitory potency:

CompoundStructureIC₅₀ (μM)Notes
This compoundStructure2.96Weak inhibitor
N-(3-phenylpropanamide) derivativeStructure0.42More potent than parent compound

These findings highlight how structural modifications can lead to more effective inhibitors with potential therapeutic applications.

Pharmacological Characterization

Further pharmacological studies have indicated that derivatives of this compound could selectively inhibit NAAA without affecting other lipid hydrolases such as FAAH or monoacylglycerol lipase. This selectivity is crucial for developing targeted therapies with fewer side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-Benzyl (2-oxooxetan-3-yl)carbamate, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours is used for reduction steps, followed by acid quenching . Another approach employs sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane/DMSO at 0°C for 30 minutes, achieving 76% yield after crystallization . Key considerations:

  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize quenching times.
  • Crystallization from hexane/ethyl acetate mixtures improves purity .

Q. How should researchers characterize this compound’s purity and structural identity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR (e.g., acetone-d₆) confirm stereochemistry and functional groups. Peaks near δ 7.2–7.4 ppm indicate benzyl aromatic protons, while carbamate carbonyls appear at ~157 ppm .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ signals (e.g., m/z 281.1) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess enantiomeric purity .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Storage : Store at room temperature in sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Solubility : Soluble in DMSO (10 mM stock solutions), THF, and dichloromethane. Avoid aqueous buffers unless stabilized at pH 4–6 .
  • Decomposition Risks : Exposure to strong acids/bases or prolonged moisture degrades the carbamate group. Monitor via periodic NMR .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

  • Methodological Answer :

  • Chiral Catalysts : Use (S)-specific reagents, such as chiral auxiliaries in asymmetric ketone reductions .
  • Analytical Methods :
  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .
  • Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15.3° for pure (S)-enantiomer) .

Q. What role does the carbamate group play in biological interactions, such as enzyme inhibition?

  • Methodological Answer : The carbamate group acts as a hydrogen-bond acceptor, enabling interactions with protease active sites (e.g., HIV protease). Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities. Experimentally, IC₅₀ values are determined via fluorescence-based assays using fluorogenic substrates .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structure determination?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement. Discrepancies in thermal parameters may arise from twinning; employ TWINLAWS in SHELX to model twinned crystals .
  • Validation : Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using GROMACS with CHARMM36 force fields. Focus on oxetan-2-one ring dynamics and carbamate stability in aqueous environments .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces for reaction site analysis .

Properties

IUPAC Name

benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZPRQDHIUBDO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333188
Record name Benzyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26054-60-4
Record name Benzyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 153697062
(S)-Benzyl (2-oxooxetan-3-YL)carbamate
CID 153697062
(S)-Benzyl (2-oxooxetan-3-YL)carbamate
CID 153697062
CID 153697062
(S)-Benzyl (2-oxooxetan-3-YL)carbamate
CID 153697062
CID 153697062
(S)-Benzyl (2-oxooxetan-3-YL)carbamate
CID 153697062
(S)-Benzyl (2-oxooxetan-3-YL)carbamate
CID 153697062
CID 153697062
(S)-Benzyl (2-oxooxetan-3-YL)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.